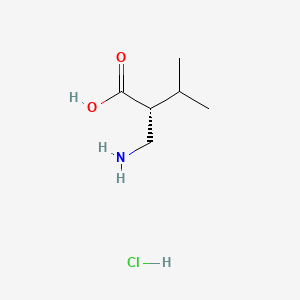

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

説明

®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and potential therapeutic benefits.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves the reductive amination of suitable carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of catalysts and hydrogen . This method allows for the preparation of primary, secondary, and tertiary amines, including N-methylamines, under controlled conditions.

Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride often employs electrochemical reductive amination techniques. These methods are efficient and environmentally friendly, providing high yields of the desired product .

化学反応の分析

Types of Reactions: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reductive amination typically uses hydrogen gas and suitable catalysts.

Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing treatments for conditions such as depression and anxiety disorders .

Therapeutic Potential

Research has indicated that this compound may exhibit therapeutic effects through its interactions with specific molecular targets involved in enzyme-substrate dynamics and protein folding. These interactions can influence biological processes like signal transduction and cellular metabolism, suggesting potential applications in drug design.

Amino Acid Supplementation

Nutritional Applications

In the realm of dietary supplements, this compound is utilized to enhance muscle growth and recovery. It is particularly popular among athletes and fitness enthusiasts due to its purported benefits in promoting muscle protein synthesis and improving recovery times after intense physical activity .

Biochemical Research

Understanding Metabolic Pathways

Researchers leverage this compound to study protein synthesis and metabolic pathways. Its unique properties allow scientists to gain insights into cellular functions and disease mechanisms, contributing to a deeper understanding of various biochemical processes .

Enzyme Interactions

Studies have highlighted the compound's ability to influence enzyme activity, making it a subject of interest in enzymology. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially altering their activity and stability.

Analytical Chemistry

Chromatography and Mass Spectrometry

The compound is extensively used in analytical techniques such as chromatography and mass spectrometry for analyzing amino acids and related metabolites in biological samples. Its stable hydrochloride form enhances solubility, facilitating accurate detection and quantification in complex mixtures .

Cosmetic Formulations

Skin Health Applications

Emerging research suggests that this compound may be incorporated into cosmetic products for its potential benefits in promoting skin health and hydration. This application reflects the growing trend of utilizing amino acids in skincare formulations due to their moisturizing properties .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its potential to mitigate neuronal damage in models of neurodegeneration. Researchers observed significant improvements in cell viability and reductions in oxidative stress markers when treated with this compound.

Case Study 2: Muscle Recovery

In a clinical trial involving athletes, supplementation with this compound resulted in enhanced muscle recovery post-exercise. Participants reported reduced muscle soreness and improved performance metrics compared to a placebo group.

Case Study 3: Enzyme Activity Modulation

Research focused on the interaction between this compound and specific enzymes revealed that the compound could significantly alter enzyme kinetics. This finding opens avenues for further exploration into its role as a potential modulator of metabolic pathways.

作用機序

The mechanism of action of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

3-(Aminomethyl)benzeneboronic acid hydrochloride: Used as intermediates in chemical reactions and as catalysts.

Pyridinium salts: Known for their diverse applications in pharmaceuticals and materials science.

Uniqueness: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its chiral nature and specific structural properties, which confer distinct reactivity and potential therapeutic benefits compared to other similar compounds.

生物活性

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)-AMBA, is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and case studies.

(R)-AMBA is an amino acid derivative with the chemical formula and a CAS number of 1276055-45-8. It is synthesized through various chemical methods, often involving chiral resolution techniques to ensure the desired enantiomer is obtained. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to maintain stereochemistry.

| Property | Value |

|---|---|

| Molecular Weight | 165.64 g/mol |

| Melting Point | 200 °C |

| Solubility | Soluble in water |

| pH | 4.5 - 6.5 |

(R)-AMBA exhibits various biological activities primarily attributed to its role as an amino acid analog. It is known to interact with specific receptors and enzymes in the body, influencing metabolic pathways.

- Neurotransmitter Modulation : Research indicates that (R)-AMBA may act as a modulator for neurotransmitter systems, particularly in the central nervous system. It has been shown to enhance the release of neurotransmitters such as glutamate, which plays a crucial role in synaptic plasticity and cognitive functions.

- Enzyme Interaction : The compound has been studied for its effects on enzyme activities, particularly those involved in amino acid metabolism. It can serve as a substrate or inhibitor for various enzymes, impacting metabolic rates and pathways.

- Cell Signaling : (R)-AMBA influences cell signaling pathways, particularly those related to growth and differentiation. Its action on specific receptors can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.

Case Studies

Recent studies have explored the pharmacological effects of (R)-AMBA in various contexts:

- Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that (R)-AMBA administration in animal models resulted in significant neuroprotective effects against excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases .

- Metabolic Effects : Another investigation focused on the metabolic impact of (R)-AMBA on muscle tissues. Results indicated that it enhances glucose uptake and improves insulin sensitivity, highlighting its potential role in managing metabolic disorders .

Applications

The diverse biological activities of (R)-AMBA suggest several applications:

- Pharmaceutical Development : Due to its neurotransmitter-modulating properties, (R)-AMBA is being explored as a candidate for developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.

- Nutritional Supplements : Its ability to enhance amino acid metabolism makes it a candidate for dietary supplements aimed at improving athletic performance and recovery.

- Research Tool : In biochemical research, (R)-AMBA serves as a valuable tool for studying amino acid transport mechanisms and enzyme kinetics.

特性

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 | |

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-45-8 | |

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。